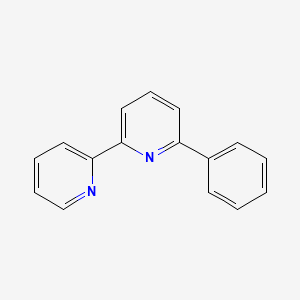

6-Phenyl-2,2'-bipyridine

Overview

Description

6-Phenyl-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. It is characterized by the presence of a phenyl group attached to the 6th position of the bipyridine structure. This compound is known for its ability to form complexes with various metals, making it a valuable ligand in coordination chemistry.

Scientific Research Applications

6-Phenyl-2,2’-bipyridine has a wide range of scientific research applications, including:

Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes with unique properties and reactivities.

Catalysis: The metal complexes of 6-Phenyl-2,2’-bipyridine are used as catalysts in various organic transformations, including hydrogenation, oxidation, and cross-coupling reactions.

Biological Studies: The compound and its metal complexes are studied for their interactions with biological molecules, such as DNA and proteins.

Material Science: The unique properties of the metal complexes make them suitable for applications in material science, including the development of sensors and electronic devices.

Mechanism of Action

Target of Action

The primary targets of 6-Phenyl-2,2’-bipyridine are platinum (II) and DNA . The compound forms complexes with platinum (II), which are capable of displaying intriguing solvato- and iono-chromic phenomena . Additionally, the compound has been shown to intercalate with DNA, affecting its structure and function .

Mode of Action

6-Phenyl-2,2’-bipyridine interacts with its targets through non-covalent interactions. In the case of platinum (II), the compound forms mono- and di-nuclear organoplatinum (II) monomers with cyclometalated 6-phenyl-2,2’-bipyridine ligands . These systems are capable of displaying intriguing solvato- and iono-chromic phenomena by elaborately manipulating non-covalent Pt⋯Pt metal–metal and π–π stacking interactions for their self-assembly processes .

When interacting with DNA, the compound exhibits multiple binding modes of mono/bisintercalation and groove binding . This interaction with DNA is based on viscosity measurements .

Biochemical Pathways

The compound’s ability to form complexes with platinum (ii) and to intercalate with dna suggests that it may influence a variety of cellular processes, including dna replication and transcription .

Pharmacokinetics

Given its ability to form complexes with platinum (ii) and to intercalate with dna, it is likely that these properties will significantly impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 6-Phenyl-2,2’-bipyridine’s action are largely dependent on its interaction with its targets. The formation of complexes with platinum (II) can lead to intriguing solvato- and iono-chromic phenomena . On the other hand, its interaction with DNA can affect the structure and function of the DNA, potentially leading to changes in gene expression .

Action Environment

The action of 6-Phenyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the formation of complexes with platinum (II) can be affected by the polarity of the solvent . Similarly, the compound’s interaction with DNA can be influenced by the presence of other molecules in the cellular environment .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

6-Phenyl-2,2’-bipyridine plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with various enzymes, proteins, and other biomolecules through coordination bonds. For instance, it forms stable complexes with platinum, which exhibit solvato- and iono-chromic phenomena . These interactions are crucial for the compound’s function in catalysis and as a potential therapeutic agent.

Cellular Effects

The effects of 6-Phenyl-2,2’-bipyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that platinum complexes containing 6-Phenyl-2,2’-bipyridine accumulate in cytoplasmic structures of cancer cells and induce apoptosis . This compound’s ability to target specific cellular components makes it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 6-Phenyl-2,2’-bipyridine exerts its effects through binding interactions with biomolecules. It forms coordination complexes with metals, which can inhibit or activate enzymes. For example, the compound’s interaction with nickel involves base-assisted C-H activation, leading to the formation of organonickel complexes . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Phenyl-2,2’-bipyridine over time are critical factors in its biochemical applications. In laboratory settings, the compound’s effects can change due to its interaction with various environmental factors. For instance, its stability in nonpolar media at elevated temperatures has been demonstrated . Long-term studies have shown that the compound maintains its activity and function over extended periods, making it suitable for in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of 6-Phenyl-2,2’-bipyridine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inducing apoptosis in cancer cells . At high doses, it may cause toxic or adverse effects. Studies have shown that the compound’s cytotoxicity is dose-dependent, with higher doses leading to increased cell death and potential side effects.

Metabolic Pathways

6-Phenyl-2,2’-bipyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in DNA intercalation and groove binding has been well-documented . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity. The compound’s ability to modulate metabolic pathways makes it a valuable tool in biochemical research.

Transport and Distribution

The transport and distribution of 6-Phenyl-2,2’-bipyridine within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s therapeutic effects, as they determine its bioavailability and efficacy.

Subcellular Localization

6-Phenyl-2,2’-bipyridine’s subcellular localization is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its accumulation in cytoplasmic structures, such as sites where active survivin is located, enhances its therapeutic potential. Understanding the compound’s subcellular localization is vital for optimizing its use in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2,2’-bipyridine typically involves the cyclometallation of bipyridine derivatives. One common method is the direct base-assisted C-H cyclonickelation of 6-Phenyl-2,2’-bipyridine. This reaction involves the use of nickel salts and bases such as acetate and carbonate in nonpolar media at elevated temperatures . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of 6-Phenyl-2,2’-bipyridine may involve large-scale cyclometallation reactions using efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2,2’-bipyridine undergoes various types of chemical reactions, including:

Cyclometallation: This reaction involves the formation of metal complexes with transition metals such as ruthenium, rhodium, platinum, palladium, and gold.

Oxidation and Reduction: The compound can participate in redox reactions, forming different oxidation states of the metal complexes.

Substitution: The phenyl group and bipyridine moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Cyclometallation: Nickel salts, bases (acetate, carbonate), nonpolar solvents, elevated temperatures.

Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).

Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions include metal complexes with varying coordination environments and oxidation states. These complexes exhibit unique properties and reactivities, making them valuable in various applications.

Comparison with Similar Compounds

Similar Compounds

2,2’-Bipyridine: A parent compound of 6-Phenyl-2,2’-bipyridine, known for its ability to form metal complexes.

4,4’-Dimethyl-2,2’-bipyridine: A derivative of bipyridine with methyl groups at the 4th and 4th positions.

6,6’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at the 6th and 6th positions.

Uniqueness of 6-Phenyl-2,2’-bipyridine

6-Phenyl-2,2’-bipyridine is unique due to the presence of the phenyl group at the 6th position, which enhances its ability to form stable metal complexes with unique properties.

Properties

IUPAC Name |

2-phenyl-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-7-13(8-3-1)14-10-6-11-16(18-14)15-9-4-5-12-17-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIHGNUQPJHDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404883 | |

| Record name | Bipyridine, polymer-bound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61633-06-5 | |

| Record name | Bipyridine, polymer-bound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.